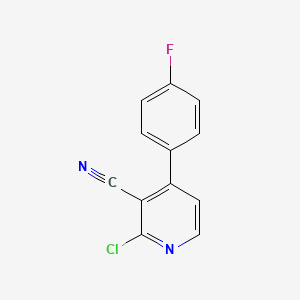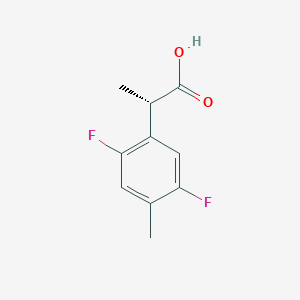
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid, also known as DFMP, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of ibuprofen and has been shown to exhibit potent anti-inflammatory and analgesic effects. DFMP has gained significant attention in the scientific community due to its potential use in the treatment of various inflammatory disorders.
作用机制
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a critical role in the inflammatory response. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. This compound has also been shown to reduce the production of ROS, which are known to contribute to the development of inflammation and tissue damage.
实验室实验的优点和局限性
One of the advantages of using (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid in lab experiments is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in various animal models of inflammation and pain. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to cause liver toxicity in some animal models, which may limit its use in clinical settings.
未来方向
There are several future directions for research on (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid. One area of research is the development of novel derivatives of this compound that exhibit improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the potential use of this compound in the treatment of other inflammatory disorders, such as cancer and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the potential toxicity of this compound and to develop strategies to mitigate this toxicity.
合成方法
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid can be synthesized through a multi-step process that involves the reaction of 2,5-difluoro-4-methylphenylboronic acid with (S)-2-bromo-propanoic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of purification steps to yield this compound in its pure form.
科学研究应用
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a critical role in the inflammatory response. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammation and tissue damage.
属性
IUPAC Name |
(2S)-2-(2,5-difluoro-4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-9(12)7(4-8(5)11)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSENWPQBQUXVKU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@H](C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

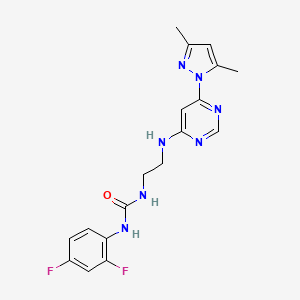
![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)
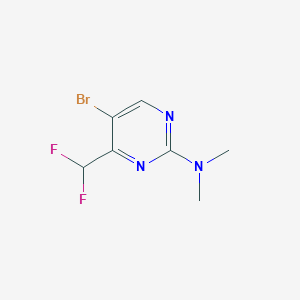

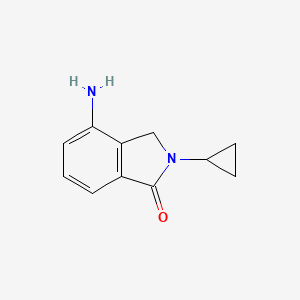
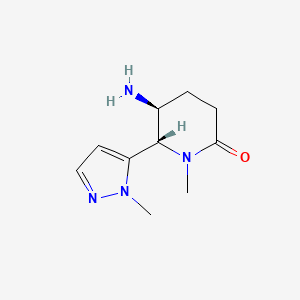

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)
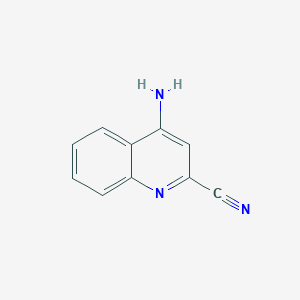
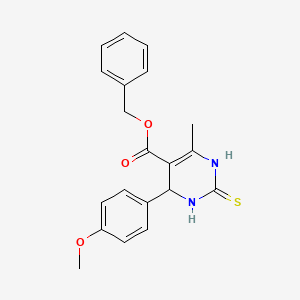
![7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol](/img/structure/B2760164.png)
